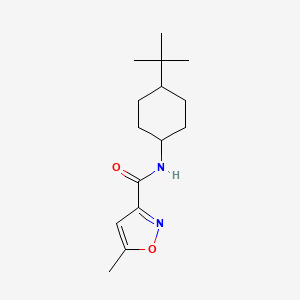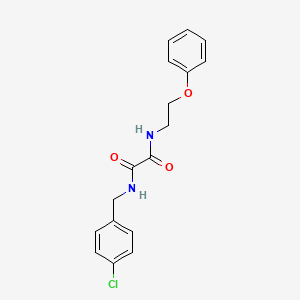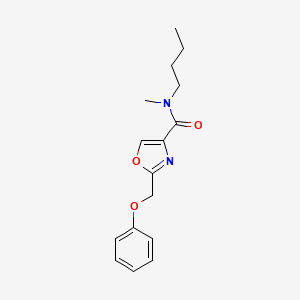
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as BPTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTAA is a thiazole-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. In
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory cytokines and chemokines. 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide may also work by modulating the activity of immune cells, such as macrophages and T cells, that are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has also been shown to exhibit antifungal and antibacterial properties. In vitro studies have shown that 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide inhibits the growth of a variety of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.
実験室実験の利点と制限
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Additionally, 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit low toxicity in vitro and in vivo, making it a potentially safe compound for use in animal studies.
However, there are also limitations to the use of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in lab experiments. The compound has a relatively short half-life, which may limit its efficacy in vivo. Additionally, the mechanism of action of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood, which may make it difficult to optimize dosing and administration regimens.
将来の方向性
There are several future directions for the study of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One potential direction is the optimization of dosing and administration regimens to maximize the efficacy of the compound in vivo. Another potential direction is the development of analogs of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide with improved pharmacokinetic properties. Finally, the potential applications of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in the treatment of other inflammatory and infectious diseases should be explored.
合成法
The synthesis of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-(4-bromophenoxy) acetic acid with thioamide in the presence of a base. The reaction results in the formation of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide as a white crystalline solid with a melting point of 138-140°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
科学的研究の応用
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and microbiology. One of the most promising applications of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is its use as an anti-inflammatory agent. In vitro studies have shown that 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for promoting inflammation in the body.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8-6-14-12(18-8)15-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKWCRZGFDMOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5174838.png)
![2,3-di-2-pyridinyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5174841.png)

![2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)


![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5174864.png)
![N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5174873.png)

![3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5174890.png)
![N-[2-(1-adamantyl)ethyl]-N'-phenylurea](/img/structure/B5174895.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5174905.png)
